molecular formula C28H26N2O4 B2948098 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 897759-23-8

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2948098
CAS No.: 897759-23-8
M. Wt: 454.526
InChI Key: UVDBBSBQITXSHK-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide features a quinolin-4-one core substituted at position 3 with a 4-ethylbenzoyl group and at position 6 with a methyl group. The acetamide side chain is attached to the nitrogen of the dihydroquinoline, terminating in a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-19-9-11-20(12-10-19)27(32)24-16-30(25-13-8-18(2)14-23(25)28(24)33)17-26(31)29-21-6-5-7-22(15-21)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBBSBQITXSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinolin-4-one Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Acetamide Phenyl Substituent Core Modification Reference
Target Compound 4-Ethylbenzoyl Methyl 3-Methoxyphenyl None
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide 4-Ethoxybenzoyl 4-Methoxyphenyl Fused dioxino ring at positions 7–8
2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide 4-Chlorophenylsulfonyl Ethyl 3-Methylphenyl None
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl Ethyl 4-Chlorophenyl None

Key Observations:

Sulfonyl groups (e.g., 4-chlorophenylsulfonyl or benzenesulfonyl ) are strongly electron-withdrawing, which may alter binding interactions in enzymatic pockets compared to benzoyl derivatives.

Position 6 Substituents :

  • A methyl group (target compound) offers minimal steric hindrance, while ethyl groups () increase hydrophobicity and may affect metabolic stability.

Acetamide Phenyl Substituents: 3-Methoxyphenyl (target) vs. 4-methoxyphenyl (): Methoxy positional isomerism influences electronic distribution; para-substitution may enhance π-stacking interactions.

Implications of Structural Variations

  • Solubility and Bioavailability : Ethoxy and sulfonyl groups () likely improve aqueous solubility compared to the ethylbenzoyl group in the target compound.
  • Binding Affinity : Sulfonyl groups may engage in hydrogen bonding with polar residues in target proteins, whereas benzoyl/ethoxybenzoyl groups prioritize hydrophobic interactions.
  • Metabolism : Ethyl/methyl groups at position 6 could influence cytochrome P450-mediated oxidation rates, impacting half-life.

Biological Activity

The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a dihydroquinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N2O3
  • Molecular Weight : Approximately 392.45 g/mol
  • Structure : The compound features a quinoline core substituted with functional groups that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the quinoline ring through cyclization.
  • Introduction of the ethylbenzoyl and methoxyphenyl groups via acylation reactions.
  • Purification techniques such as recrystallization or chromatography to achieve desired purity levels.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For example:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Inhibitory effects noted against Candida albicans.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicating effective cell growth inhibition.
  • Lung Cancer (A549) : Mechanisms involve disruption of cell cycle progression.

The biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival and cancer cell proliferation.
  • Receptor Binding : Potential binding to receptors involved in apoptosis and cell signaling pathways.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AnticancerA549 (Lung Cancer)Cell cycle arrest

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead candidate for antibiotic development.
  • Cancer Research : Research published in Cancer Letters reported that treatment with this compound led to significant tumor regression in xenograft models, indicating its potential for therapeutic use in oncology.

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